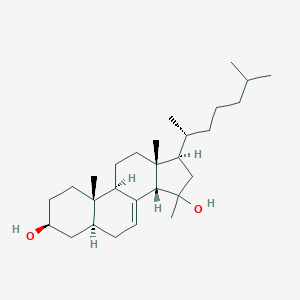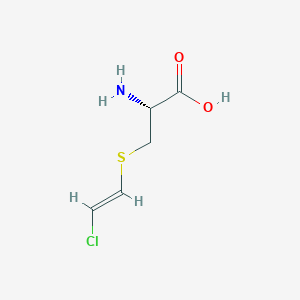
S-(2-Chlorovinyl)-L-cysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(2-Chlorovinyl)-L-cysteine (CVS) is a chemical compound that has been widely studied for its potential use in scientific research. It is a derivative of L-cysteine, an amino acid that is found in many proteins. CVS has been shown to have a number of interesting properties that make it useful for a variety of applications, including as a tool for studying the mechanisms of cellular signaling and as a potential therapeutic agent.
Mecanismo De Acción
The mechanism of action of S-(2-Chlorovinyl)-L-cysteine is not fully understood, but it is thought to involve the formation of a covalent bond between the compound and the active site of glutathione S-transferase. This covalent bond can disrupt the normal activity of the enzyme, leading to the accumulation of ROS and other toxic compounds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of S-(2-Chlorovinyl)-L-cysteine are complex and depend on a variety of factors, including the concentration of the compound used and the specific biological system being studied. Some of the effects that have been observed include the activation of stress response pathways, the induction of apoptosis, and the inhibition of cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using S-(2-Chlorovinyl)-L-cysteine in scientific research is its ability to selectively inhibit the activity of glutathione S-transferase. This can be useful for studying the role of this enzyme in a variety of biological processes. However, there are also some limitations to the use of S-(2-Chlorovinyl)-L-cysteine. For example, the compound can be toxic at high concentrations, and its effects can be difficult to interpret in complex biological systems.
Direcciones Futuras
There are many potential future directions for research on S-(2-Chlorovinyl)-L-cysteine. One area of interest is the development of new methods for synthesizing the compound that are more efficient and environmentally friendly. Another area of interest is the development of new applications for S-(2-Chlorovinyl)-L-cysteine, such as its use as a therapeutic agent for the treatment of cancer or other diseases. Additionally, further research is needed to fully understand the mechanism of action of S-(2-Chlorovinyl)-L-cysteine and its effects on different biological systems.
Métodos De Síntesis
S-(2-Chlorovinyl)-L-cysteine can be synthesized using a variety of methods, including chemical synthesis and enzymatic methods. One common method involves the reaction of L-cysteine with acetylene gas in the presence of a catalyst. This reaction produces S-(2-Chlorovinyl)-L-cysteine as well as other byproducts.
Aplicaciones Científicas De Investigación
S-(2-Chlorovinyl)-L-cysteine has been used extensively in scientific research to study a variety of biological processes. One of the most important applications of S-(2-Chlorovinyl)-L-cysteine has been in the study of cellular signaling pathways. S-(2-Chlorovinyl)-L-cysteine has been shown to inhibit the activity of glutathione S-transferase, an enzyme that is involved in the detoxification of xenobiotics and endogenous compounds. This inhibition can lead to the accumulation of reactive oxygen species (ROS) and other toxic compounds, which can activate cellular stress response pathways.
Propiedades
Número CAS |
115453-71-9 |
|---|---|
Nombre del producto |
S-(2-Chlorovinyl)-L-cysteine |
Fórmula molecular |
C19H21N4NaO3S |
Peso molecular |
181.64 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-[(E)-2-chloroethenyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C5H8ClNO2S/c6-1-2-10-3-4(7)5(8)9/h1-2,4H,3,7H2,(H,8,9)/b2-1+/t4-/m0/s1 |
Clave InChI |
IPUYWODMJIEJQU-QPHDTYRISA-N |
SMILES isomérico |
C([C@@H](C(=O)O)N)S/C=C/Cl |
SMILES |
C(C(C(=O)O)N)SC=CCl |
SMILES canónico |
C(C(C(=O)O)N)SC=CCl |
Sinónimos |
L-Alanine, 3-((2-chloroethenyl)thio)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




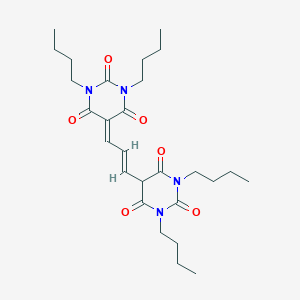
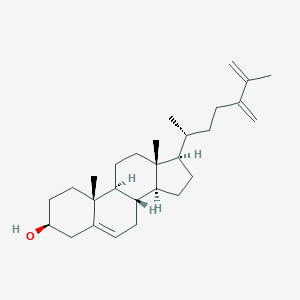


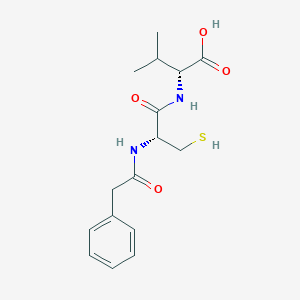
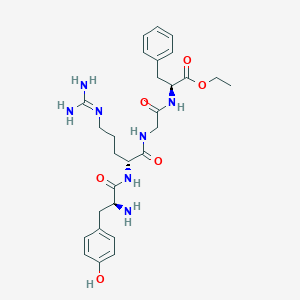
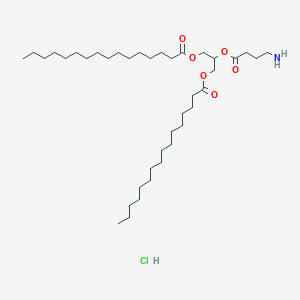
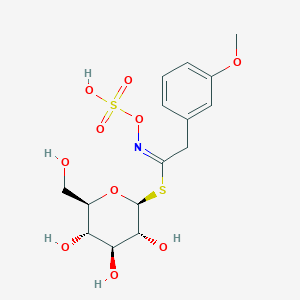
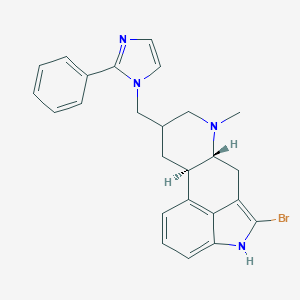
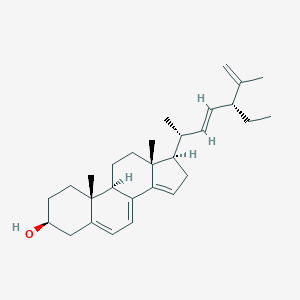

![(2S,3S,4S,5R)-6-[[(2S)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B218531.png)
